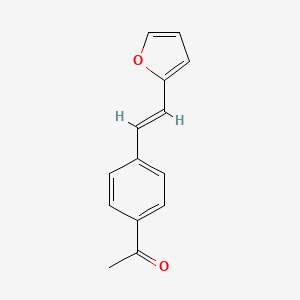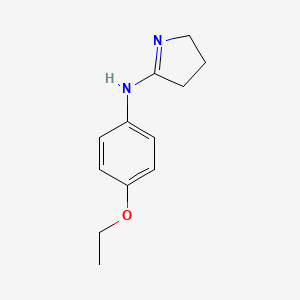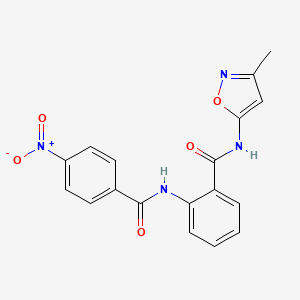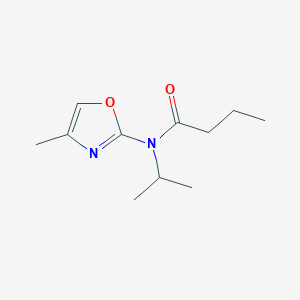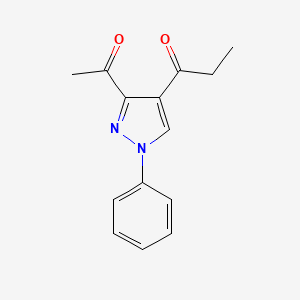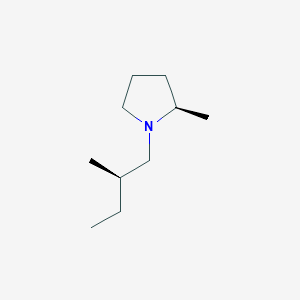
(R)-2-Methyl-1-((R)-2-methylbutyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets . The compound’s unique structure, featuring two chiral centers, makes it an interesting subject for research in stereochemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst
Industrial Production Methods: Industrial production of pyrrolidines often involves the use of continuous tube or tube bundle reactors operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. This method ensures efficient production and high yields of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the nitrogen atom and the chiral centers, which provide multiple sites for chemical modification.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve the use of alkyl halides and nucleophiles under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidinones, while reduction can yield various substituted pyrrolidines .
Aplicaciones Científicas De Investigación
®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic applications . In medicine, pyrrolidine derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties . Additionally, the compound finds use in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mecanismo De Acción
The mechanism of action of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s chiral centers allow it to bind selectively to enantioselective proteins, leading to different biological effects . The pyrrolidine ring’s non-planarity and ability to undergo pseudorotation enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry.
Uniqueness: The uniqueness of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine lies in its specific chiral centers and the resulting stereochemistry, which confer distinct biological activities and selectivity towards certain molecular targets . This makes it a valuable compound for research in drug design and development.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-[(2R)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1 |
Clave InChI |
QMXBITFNOQOLMD-NXEZZACHSA-N |
SMILES isomérico |
CC[C@@H](C)CN1CCC[C@H]1C |
SMILES canónico |
CCC(C)CN1CCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


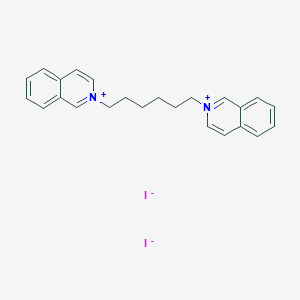

![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

